4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Overview
Description
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide typically involves multiple steps. One common method includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product . Another route involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for reduction and benzoyl chloride for acylation. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of the corresponding amine, which can then undergo further functionalization .
Scientific Research Applications
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research. It is used as a crucial raw material and intermediate in the synthesis of many drug candidates . Its unique structural properties make it valuable in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic compounds .
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. Detailed studies on its mechanism of action are essential for understanding its full potential in medicinal applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include N-(3-Amino-4-methylphenyl)benzamide and other derivatives with comparable structural features . These compounds share some chemical properties but differ in their specific applications and efficacy.
Uniqueness: What sets 4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug development and other specialized applications .
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-9-7-8-12-21(16)25-29(27,28)22-15-20(14-13-17(22)2)23(26)24-18(3)19-10-5-4-6-11-19/h4-15,18,25H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPFYWRWMPYFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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